2-((3-chlorobenzyl)thio)-N-isopropyl-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, such as a line-angle diagram or a 3D model.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include the yield and purity of the final product.Molecular Structure Analysis
This involves analyzing the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used might include X-ray crystallography, NMR spectroscopy, and computational chemistry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include its reactivity with various reagents, its participation in certain reaction mechanisms, and the products it forms.Physical And Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It could also include studying its spectroscopic properties.Scientific Research Applications
Antimicrobial Applications
Synthesis and Antimicrobial Study of Fluoroquinolone-Based 4-Thiazolidinones
This study discusses the synthesis of compounds with a structure similar to the one , emphasizing their potential as antimicrobial agents. These compounds were tested for their antifungal and antibacterial activities, showcasing the relevance of such chemical structures in developing new antimicrobial drugs (Patel & Patel, 2010).A Clubbed Quinazolinone and 4-Thiazolidinone as Potential Antimicrobial Agents
This research synthesized a series of compounds structurally related to the query compound. The study focused on their in vitro antibacterial and antifungal activities, providing insights into their potential use in treating microbial infections (Desai, Dodiya, & Shihora, 2011).
Anti-Inflammatory and Analgesic Applications
- Synthesis of Novel Benzodifuranyl; 1,3,5-Triazines; 1,3,5-Oxadiazepines; and Thiazolopyrimidines Derived from Visnaginone and Khellinone as Anti-Inflammatory and Analgesic Agents
This paper discusses the synthesis of novel compounds, including those with structures similar to the queried compound, and their evaluation as anti-inflammatory and analgesic agents. The study highlights their potential effectiveness in treating pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antitubercular Activity
- Synthesis of Novel 5-Chloro-2-(Thiophen-2-yl)-7,8-Dihydroquinoline-6-Carboxamides as Potent Inhibitors of Mycobacterium Tuberculosis
In this research, compounds structurally related to the query were synthesized and evaluated for their antitubercular activity. The study suggests these compounds as promising agents against tuberculosis (Marvadi et al., 2020).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It could also include recommendations for safe handling and disposal.
Future Directions
This could involve suggesting further research that could be done on the compound, such as studying its potential uses, improving its synthesis, or investigating its mechanism of action in more detail.
properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-4-oxo-N-propan-2-ylquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3S/c1-14(2)24-20(27)16-7-8-18-19(12-16)25-22(26(21(18)28)9-10-29-3)30-13-15-5-4-6-17(23)11-15/h4-8,11-12,14H,9-10,13H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDJEURFRUEIBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)Cl)CCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-chlorobenzyl)thio)-N-isopropyl-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide |
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